molecular formula CH3O4S- B1228091 Methylsulfate CAS No. 21228-90-0

Methylsulfate

Cat. No.: B1228091
CAS No.: 21228-90-0
M. Wt: 111.1 g/mol
InChI Key: JZMJDSHXVKJFKW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylsulfate is an organosulfate oxoanion that is the conjugate base of methyl sulfate. It is a major species at pH 7.3 and has the molecular formula CH₃O₄S. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsulfate can be synthesized through the reaction of methanol with sulfur trioxide or chlorosulfonic acid. The reaction typically involves the following steps:

  • Methanol reacts with sulfur trioxide to form methyl hydrogen sulfate.
  • Methyl hydrogen sulfate is then neutralized with a base to produce methyl sulfate(1-).

Industrial Production Methods: In industrial settings, methyl sulfate(1-) is produced by the direct sulfation of methanol using sulfur trioxide or chlorosulfonic acid. The process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methylsulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can act as a methylating agent in nucleophilic substitution reactions.

    Hydrolysis: this compound can be hydrolyzed to produce methanol and sulfuric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent under mild conditions.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products Formed:

Scientific Research Applications

Methylsulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl sulfate(1-) involves its ability to act as a methylating agent. It transfers a methyl group to nucleophiles, resulting in the formation of methylated products. This process is facilitated by the presence of a strong electrophilic center in the methyl sulfate(1-) molecule, which attracts nucleophiles and promotes the transfer of the methyl group .

Comparison with Similar Compounds

    Dimethyl sulfate: Another methylating agent with similar properties but higher toxicity.

    Ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl bisulfate: An intermediate in the hydrolysis of dimethyl sulfate.

Uniqueness: Methylsulfate is unique due to its relatively lower toxicity compared to dimethyl sulfate and its ability to act as an effective methylating agent in various chemical reactions. Its stability and ease of handling make it a preferred choice in many industrial and research applications .

Properties

CAS No.

21228-90-0

Molecular Formula

CH3O4S-

Molecular Weight

111.1 g/mol

IUPAC Name

methyl sulfate

InChI

InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)/p-1

InChI Key

JZMJDSHXVKJFKW-UHFFFAOYSA-M

SMILES

COS(=O)(=O)[O-]

Canonical SMILES

COS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylsulfate
Reactant of Route 2
Reactant of Route 2
Methylsulfate
Reactant of Route 3
Methylsulfate
Reactant of Route 4
Methylsulfate
Reactant of Route 5
Reactant of Route 5
Methylsulfate
Reactant of Route 6
Methylsulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.